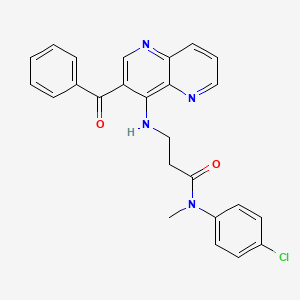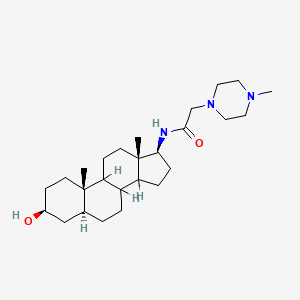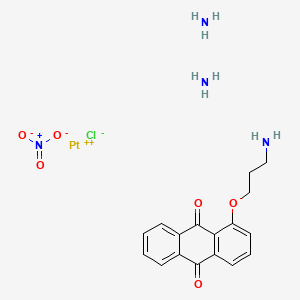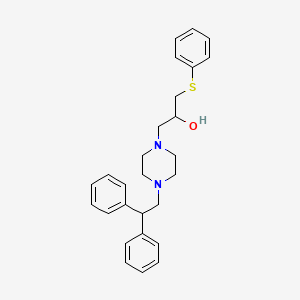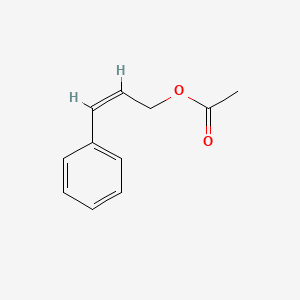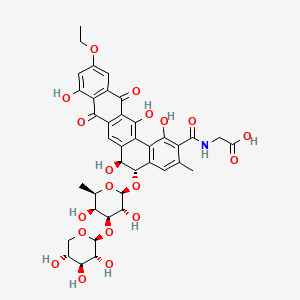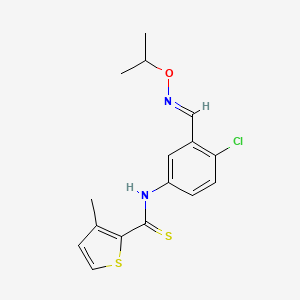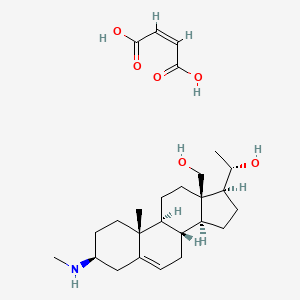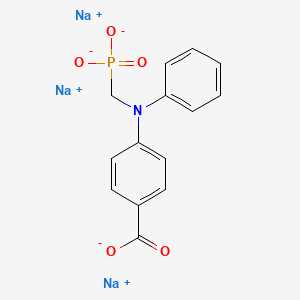
Trisodium 4-((phenylphosphonomethyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 4-((phenylphosphonomethyl)amino)benzoate is a chemical compound with the molecular formula C14H11NNa3O5P. It is known for its unique structure, which includes a phenylphosphonomethyl group attached to an amino benzoate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium 4-((phenylphosphonomethyl)amino)benzoate typically involves a multi-step process. One common method starts with the alkylation of 4-aminobenzoic acid with phenylphosphonomethyl chloride under basic conditions. This is followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Trisodium 4-((phenylphosphonomethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylphosphonomethyl group can be oxidized to form phosphonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Trisodium 4-((phenylphosphonomethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of trisodium 4-((phenylphosphonomethyl)amino)benzoate involves its interaction with specific molecular targets. The phenylphosphonomethyl group can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-((methylphosphonomethyl)amino)benzoate
- Trisodium 4-((ethylphosphonomethyl)amino)benzoate
- Trisodium 4-((propylphosphonomethyl)amino)benzoate
Uniqueness
Trisodium 4-((phenylphosphonomethyl)amino)benzoate is unique due to the presence of the phenyl group, which enhances its binding affinity to certain enzymes compared to its methyl, ethyl, and propyl counterparts. This makes it a more potent inhibitor in biochemical studies .
Properties
CAS No. |
182228-06-4 |
|---|---|
Molecular Formula |
C14H11NNa3O5P |
Molecular Weight |
373.18 g/mol |
IUPAC Name |
trisodium;4-[N-(phosphonatomethyl)anilino]benzoate |
InChI |
InChI=1S/C14H14NO5P.3Na/c16-14(17)11-6-8-13(9-7-11)15(10-21(18,19)20)12-4-2-1-3-5-12;;;/h1-9H,10H2,(H,16,17)(H2,18,19,20);;;/q;3*+1/p-3 |
InChI Key |
DYSSDVMVOCPSLZ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N(CP(=O)([O-])[O-])C2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)


